molecular formula C11H8S2 B083925 1-Methylthieno[3,2-e][1]benzothiole CAS No. 13640-86-3

1-Methylthieno[3,2-e][1]benzothiole

Cat. No.: B083925
CAS No.: 13640-86-3
M. Wt: 204.3 g/mol
InChI Key: DQMSSDDIZLRKKW-UHFFFAOYSA-N
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Description

1-Methylthieno[3,2-e][1]benzothiole is a sulfur-containing heterocyclic compound characterized by a fused thieno-benzothiole system with a methyl substituent at the 1-position.

Properties

CAS No.

13640-86-3

Molecular Formula

C11H8S2

Molecular Weight

204.3 g/mol

IUPAC Name

1-methylthieno[3,2-e][1]benzothiole

InChI

InChI=1S/C11H8S2/c1-7-6-13-10-3-2-9-8(11(7)10)4-5-12-9/h2-6H,1H3

InChI Key

DQMSSDDIZLRKKW-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1C3=C(C=C2)SC=C3

Canonical SMILES

CC1=CSC2=C1C3=C(C=C2)SC=C3

Synonyms

1-Methylbenzo[1,2-b:4,3-b']dithiophene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Benzoxathiins (e.g., 6-Methoxy-2-phenyl-1,4-benzoxathiin)

  • Core Structure: Benzoxathiins feature a benzene ring fused to an oxathiin (oxygen-sulfur) system, whereas 1-methylthieno[3,2-e][1]benzothiole replaces oxygen with a thiophene ring.
  • Synthetic Routes: Benzoxathiins are synthesized via phenoxy-thiadiazole intermediates (e.g., 4-phenyl-5-phenoxy-1,2,3-thiadiazole), contrasting with the thiophene-based cyclization methods implied for the target compound .
Table 1: Structural Comparison of Benzoxathiins and this compound
Compound Core Structure Key Substituents Elemental Composition (Example)
6-Methoxy-2-phenyl-1,4-benzoxathiin Benzene + oxathiin Methoxy, phenyl C₁₅H₁₂N₂OS
This compound Benzene + thiophene Methyl Not provided in evidence

Comparison with Thiazine-Thiones (e.g., 1e–1h)

  • Core and Substituents : Thiazine-thiones (e.g., 1e–1h) feature a six-membered thiazine ring with a thione group. Substituents like trifluoromethyl (1f, 1h) and methoxy (1g) significantly alter electronic properties and solubility.
  • Electronic Effects : The trifluoromethyl group in 1f and 1h introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound. This difference may influence stability and interaction with biological targets .

Comparison with Thienopyrimidinones (e.g., Compounds 106 and 107)

  • Core Structure: Thieno[3,2-e]pyrimidinones (e.g., 106) share the thieno[3,2-e] motif with the target compound but incorporate a pyrimidinone ring.
  • Methylation Effects: Compound 107 introduces a methylsulfanyl group via alkylation with methyl iodide, demonstrating how methyl substituents can be added post-cyclization.

Comparison with Benzothiazine Derivatives (e.g., Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates)

  • Synthetic Challenges : Benzothiazines are synthesized via sulfonylation of anthranilic acids, with substituents introduced early to avoid regioselectivity issues. This contrasts with the target compound, where the methyl group may be introduced during or after cyclization .
  • Functional Groups : The 4-hydroxy and dioxo groups in benzothiazines enhance polarity, whereas the methyl group in the target compound likely reduces water solubility .

Comparison with Thienotriazolopyrimidines (e.g., Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines)

  • Biological Activity: Thieno[3,2-e]triazolopyrimidines exhibit low anticancer activity in vitro (growth inhibition <50% at 10⁻⁵ M), suggesting that the methyl group in the target compound could be explored to enhance potency .
  • Structural Isomerism : The position of the fused thiophene (3,2-e vs. 2,3-e) affects electronic distribution and steric interactions, which may influence binding to cellular targets .
Table 2: Anticancer Activity Comparison of Thieno-Fused Compounds
Compound Class Substituents Growth Inhibition (%) (10⁻⁵ M) Notable Features
Thieno[3,2-e]triazolopyrimidines Varied (e.g., Cl, Br) <50% across cell lines Low activity, isomer-dependent
This compound Methyl Not reported Potential for enhanced lipophilicity

Key Findings and Implications

  • Synthetic Flexibility: The methyl group in this compound may be introduced via alkylation (as in compound 107) or during cyclization, offering regioselective advantages over benzothiazines .
  • Electronic and Biological Effects : Compared to electron-withdrawing substituents (e.g., trifluoromethyl), the methyl group likely improves metabolic stability but reduces polarity, impacting pharmacokinetics .
  • Unresolved Questions: Further studies are needed to evaluate the biological activity of this compound, particularly in comparison to low-activity thienotriazolopyrimidines .

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